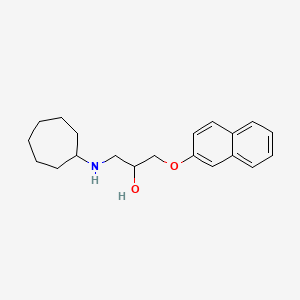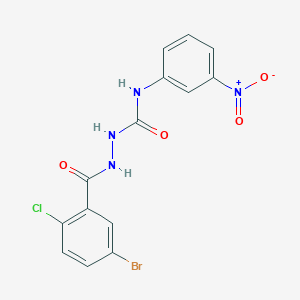![molecular formula C19H23NO2 B4132206 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]piperidine](/img/structure/B4132206.png)
1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]piperidine
Descripción general
Descripción
1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]piperidine is a chemical compound used in scientific research. It is commonly referred to as FMPPI and is a piperidine derivative. FMPPI has been synthesized through various methods and has been studied for its mechanism of action, physiological effects, and potential applications in research.
Mecanismo De Acción
FMPPI acts as a selective and potent sigma-1 receptor agonist, binding to the receptor with high affinity and activating downstream signaling pathways. It has been shown to modulate calcium signaling, reduce oxidative stress, and protect against cellular damage in various cell types. FMPPI may also have indirect effects on other neurotransmitter systems, including dopamine and serotonin.
Biochemical and Physiological Effects
Studies have shown that FMPPI can have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and analgesic effects. FMPPI has been shown to protect against neuronal damage in models of Alzheimer's disease, Parkinson's disease, and stroke. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPPI has several advantages as a tool compound for scientific research. It is highly selective and potent, allowing for precise modulation of sigma-1 receptor activity. It is also relatively stable and easy to synthesize, making it a cost-effective option for laboratory experiments. However, FMPPI has some limitations, including potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several potential future directions for research involving FMPPI. One area of interest is the role of sigma-1 receptors in addiction and substance abuse, and the potential use of FMPPI as a therapeutic agent for these conditions. Another area of interest is the development of new sigma-1 receptor ligands based on the structure of FMPPI, with improved pharmacokinetic properties and selectivity. Finally, further studies are needed to fully elucidate the mechanism of action of FMPPI and its potential applications in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
FMPPI has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, a protein involved in various cellular processes including calcium signaling, protein folding, and cell survival. FMPPI has been used as a tool compound to study the role of sigma-1 receptors in various physiological and pathological conditions, including neurodegenerative diseases and addiction.
Propiedades
IUPAC Name |
3-(furan-2-yl)-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-7-9-16(10-8-15)17(18-6-5-13-22-18)14-19(21)20-11-3-2-4-12-20/h5-10,13,17H,2-4,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUCHBCGTCLQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)N2CCCCC2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4132123.png)



![1-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4132157.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]alaninamide](/img/structure/B4132160.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4132182.png)

![4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4132196.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4132199.png)
![2-bromo-N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4132213.png)
![N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B4132221.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4132227.png)
![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4132235.png)